2-Oxopiperidine-1-carbonyl chloride
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Overview
Description
Preparation Methods
1-Piperidinecarbonyl chloride, 2-oxo-, can be synthesized through several methods. One common synthetic route involves the reaction of piperidine with phosgene (COCl2) under controlled conditions . The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition . Industrial production methods often involve large-scale reactions in specialized reactors to ensure safety and efficiency .
Chemical Reactions Analysis
1-Piperidinecarbonyl chloride, 2-oxo-, undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form piperidine and carbon dioxide.
Oxidation and Reduction: It can be involved in oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include bases like triethylamine and solvents like dichloromethane . Major products formed from these reactions include amides, esters, and piperidine derivatives .
Scientific Research Applications
1-Piperidinecarbonyl chloride, 2-oxo-, has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Piperidinecarbonyl chloride, 2-oxo-, involves its reactivity with nucleophiles. The compound’s carbonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles, leading to the formation of amides, esters, and other derivatives . This reactivity is crucial for its applications in chemical synthesis and drug development .
Comparison with Similar Compounds
1-Piperidinecarbonyl chloride, 2-oxo-, can be compared with other similar compounds such as:
1-Pyrrolidinecarbonyl chloride: Similar in structure but with a five-membered ring instead of a six-membered ring.
4-Morpholinecarbonyl chloride: Contains a morpholine ring, which imparts different chemical properties.
Dimethylcarbamyl chloride: Contains a carbamyl group instead of a piperidine ring.
These compounds share similar reactivity but differ in their specific applications and chemical properties .
Properties
CAS No. |
86788-38-7 |
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Molecular Formula |
C6H8ClNO2 |
Molecular Weight |
161.58 g/mol |
IUPAC Name |
2-oxopiperidine-1-carbonyl chloride |
InChI |
InChI=1S/C6H8ClNO2/c7-6(10)8-4-2-1-3-5(8)9/h1-4H2 |
InChI Key |
RPRRCIZRDCAWLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C(=O)Cl |
Origin of Product |
United States |
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